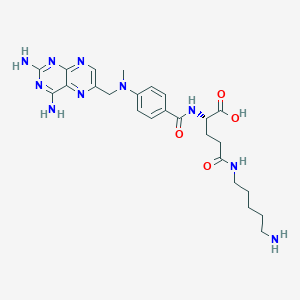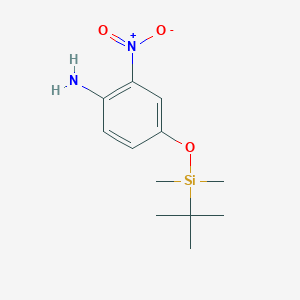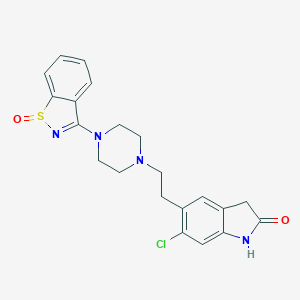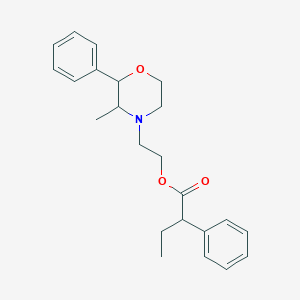
Fenbutrazate
Overview
Description
Preparation Methods
The synthesis of fenbutrazate involves the esterification of 2-phenylbutanoic acid with 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions . Industrial production methods are not widely documented, but the process likely involves similar esterification reactions on a larger scale.
Chemical Reactions Analysis
Fenbutrazate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored as an appetite suppressant and potential treatment for obesity.
Mechanism of Action
Fenbutrazate acts as a prodrug, which means it is metabolized in the body to produce its active form, phenmetrazine . Phenmetrazine functions as an agonist of monoamine transporters, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and enhanced alertness .
Comparison with Similar Compounds
Fenbutrazate is similar to other psychostimulants such as:
Phenmetrazine: The active metabolite of this compound, used as an appetite suppressant.
Phendimetrazine: Another prodrug of phenmetrazine with similar effects.
Morazone: A stimulant with a different chemical structure but similar pharmacological effects.
This compound is unique in its specific ester structure, which allows it to function as a prodrug and provides a different pharmacokinetic profile compared to its analogs .
Properties
IUPAC Name |
2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKJENAVQLANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057746 | |
| Record name | Fenbutrazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-36-3 | |
| Record name | Fenbutrazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbutrazate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbutrazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbutrazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUTRAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering fenbutrazate as a neurokinin receptor (NKR) ligand?
A1: Identifying this compound as an NKR ligand is significant because NKRs play a crucial role in various physiological processes. This discovery suggests that this compound's binding to NKRs might contribute to its previously known effects or even unveil new pharmacological activities. [] This finding also validates the use of ligand-based pharmacophore models for identifying novel NKR ligands, which could aid in developing new drugs targeting NKRs for various therapeutic purposes. []
Q2: How was this compound identified as a potential NKR ligand?
A2: Researchers utilized a ligand-based common feature pharmacophore modeling approach. They constructed models based on known NKR antagonists and screened a database primarily composed of licensed drugs, including this compound. [] The virtual screening identified this compound as a potential NKR ligand, which was later confirmed through in vitro testing. []
Q3: What are the implications of this compound's interaction with NKRs for its past use as an appetite suppressant?
A3: While this compound was previously utilized for its appetite-suppressing effects, the exact mechanisms were not fully elucidated. [, ] The recent finding of its interaction with NKRs suggests a possible link. NKRs are involved in various physiological processes, including pain transmission and mood regulation, and their role in appetite control is an active area of research. Therefore, this compound's interaction with NKRs might contribute to its appetite-suppressing effects, although further research is needed to confirm this hypothesis and explore the specific mechanisms involved.
Q4: What future research directions are suggested by the identification of this compound as an NKR ligand?
A4: This discovery opens several avenues for future research. Firstly, investigating the specific NKR subtypes that this compound interacts with and the affinity of these interactions is crucial. Additionally, exploring the downstream effects of this compound binding to NKRs and their potential contribution to its previously known effects, including appetite suppression, will be essential. [] Understanding these aspects could provide a more comprehensive understanding of this compound's pharmacological profile and potentially uncover new therapeutic applications for this compound or guide the development of new NKR-targeting drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


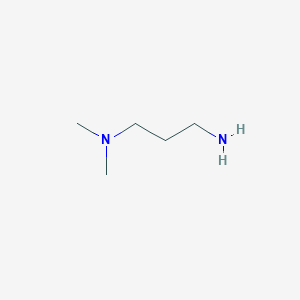
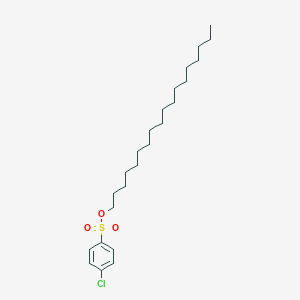

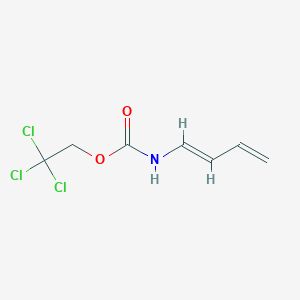

![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)
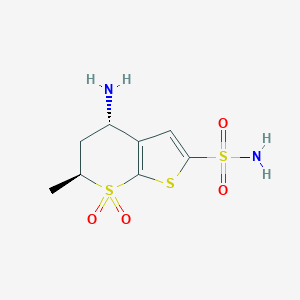

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

